REACTION_CXSMILES
|
[C:1]([N:5]1[C:9]([NH2:10])=[CH:8][C:7]([CH3:11])=[N:6]1)([CH3:4])([CH3:3])[CH3:2].[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[C:1]([N:5]1[C:9]([NH:10][C:12](=[O:14])[CH3:13])=[CH:8][C:7]([CH3:11])=[N:6]1)([CH3:4])([CH3:3])[CH3:2]
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Name
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|
Quantity
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110 g
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Type
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reactant
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Smiles
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C(C)(C)(C)N1N=C(C=C1N)C
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Name
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|
Quantity
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73 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred for 1-2 h at 20-35° C
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Duration
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1.5 (± 0.5) h
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Type
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WASH
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Details
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Thereafter the reaction mixture was washed with excess of hexane
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Type
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FILTRATION
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Details
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filtered
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Name
|
|
Type
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product
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Smiles
|
C(C)(C)(C)N1N=C(C=C1NC(C)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |